molecular formula C23H31NO B11934005 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Cat. No.: B11934005
M. Wt: 337.5 g/mol
InChI Key: JYQCHQIQAURYAG-NQLNTKRDSA-N
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Description

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is a quinolone alkaloid known for its biological activities. It is a diacylglycerol acyltransferase inhibitor and an angiotensin II receptor blocker. This compound has shown potent anti-Helicobacter pylori activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone typically involves the reaction of quinolone derivatives with appropriate alkylating agents under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, it involves the use of solvents, catalysts, and temperature control to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while reduction can produce reduced quinolone derivatives .

Scientific Research Applications

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone involves its inhibition of diacylglycerol acyltransferase and blocking of angiotensin II receptors. By inhibiting diacylglycerol acyltransferase, it disrupts lipid metabolism, while blocking angiotensin II receptors affects blood pressure regulation. Additionally, its anti-Helicobacter pylori activity is due to its ability to inhibit bacterial growth .

Comparison with Similar Compounds

    1-Methyl-4-quinolone: Another quinolone derivative with different biological activities.

    2-Methyl-4-quinolone: Similar structure but with variations in biological effects.

    4-Hydroxy-2-quinolone: Known for its antimicrobial properties.

Uniqueness: 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is unique due to its dual inhibitory action on diacylglycerol acyltransferase and angiotensin II receptors, as well as its potent anti-Helicobacter pylori activity. This combination of properties makes it a valuable compound for various scientific and medical research applications .

Properties

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

1-methyl-2-[(4Z,7Z)-trideca-4,7-dienyl]quinolin-4-one

InChI

InChI=1S/C23H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h7-8,10-11,14-15,17-19H,3-6,9,12-13,16H2,1-2H3/b8-7-,11-10-

InChI Key

JYQCHQIQAURYAG-NQLNTKRDSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCC1=CC(=O)C2=CC=CC=C2N1C

Canonical SMILES

CCCCCC=CCC=CCCCC1=CC(=O)C2=CC=CC=C2N1C

Origin of Product

United States

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